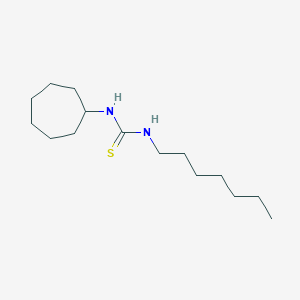
N-Cycloheptyl-N'-heptylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cycloheptyl-N’-heptylthiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This compound is particularly interesting due to its unique structural features, which include a cycloheptyl group and a heptyl group attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cycloheptyl-N’-heptylthiourea can be synthesized through a simple condensation reaction between cycloheptylamine and heptylamine with carbon disulfide in an aqueous medium. This method is efficient and allows for the production of both symmetrical and unsymmetrical substituted thiourea derivatives . The reaction typically proceeds smoothly with aliphatic primary amines, resulting in high yields of the desired thiourea derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of N-Cycloheptyl-N’-heptylthiourea may involve the use of isocyanides and elemental sulfur at ambient temperature. This method is advantageous due to its atom economy and the ability to produce thioureas in excellent yields . Additionally, the use of water as a solvent in the reaction process offers a sustainable and environmentally friendly approach.
Chemical Reactions Analysis
Types of Reactions
N-Cycloheptyl-N’-heptylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-Cycloheptyl-N’-heptylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-N’-heptylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Cycloheptyl-N’-phenylthiourea
- N-Cycloheptyl-N’-methylthiourea
- N-Cycloheptyl-N’-ethylthiourea
Uniqueness
N-Cycloheptyl-N’-heptylthiourea is unique due to the presence of both a cycloheptyl group and a heptyl group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62552-09-4 |
|---|---|
Molecular Formula |
C15H30N2S |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
1-cycloheptyl-3-heptylthiourea |
InChI |
InChI=1S/C15H30N2S/c1-2-3-4-7-10-13-16-15(18)17-14-11-8-5-6-9-12-14/h14H,2-13H2,1H3,(H2,16,17,18) |
InChI Key |
VMJZVCRSWNTPPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=S)NC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


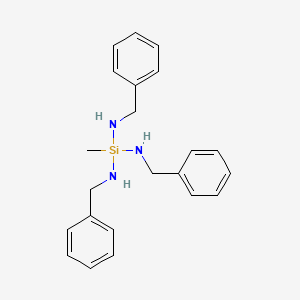

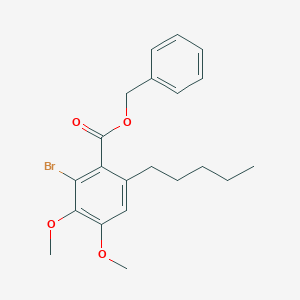
![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
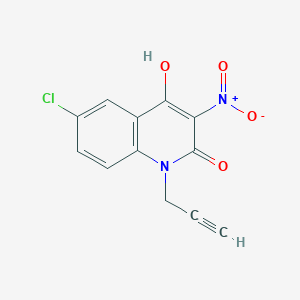

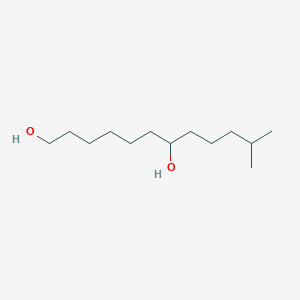
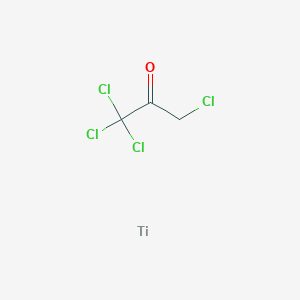
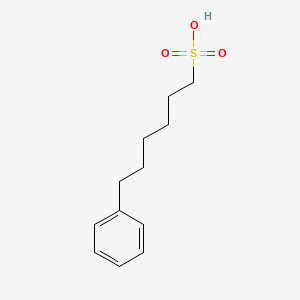
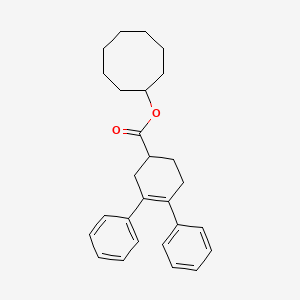
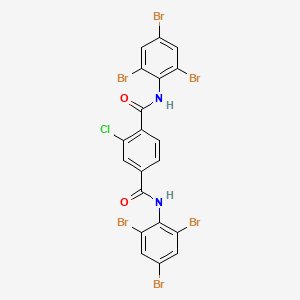
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
